molecular formula C13H14N4O2 B1469692 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 1428139-13-2

2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Numéro de catalogue: B1469692
Numéro CAS: 1428139-13-2
Poids moléculaire: 258.28 g/mol
Clé InChI: DIFYRJTXWJRHCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinazoline and Dihydroquinazolinone Scaffold: Historical Context

The quinazoline scaffold has maintained a position of considerable importance in medicinal chemistry since its initial discovery in the late nineteenth century. The historical development of quinazoline chemistry traces back to 1869 when Griess first prepared a quinazoline derivative through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for subsequent investigations into the quinazoline framework, which was initially referred to as bicyanoamido benzoyl until the nomenclature was standardized in 1885. The systematic synthesis of the parent quinazoline compound was later accomplished by Bischler and Lang through decarboxylation of the 2-carboxy derivative, followed by improved methodologies developed by Gabriel in 1903.

The evolution of quinazoline chemistry gained significant momentum throughout the twentieth century, with Williamson's comprehensive work in 1957 and Lindquist's contributions in 1956 providing crucial insights into the fundamental chemistry of these heterocyclic systems. The recognition of quinazoline's pharmaceutical potential became apparent when early derivatives demonstrated soporific and sedative activities, leading to the development of compounds such as methaqualone. By 1980, approximately fifty different quinazoline derivatives had been identified with diverse biological activities including soporific, sedative, tranquilizing, analgesic, anticonvulsant, antitussive, myorelaxant, antirheumatic, hypotensive, antiallergic, bronchodilating, antidiabetic, cholagogue, diuretic, cytostatic, antimalarial, and spermicidal properties.

The dihydroquinazolinone subfamily represents a particularly significant branch of quinazoline chemistry, characterized by the presence of a partially saturated pyrimidine ring. These compounds have attracted considerable attention due to their enhanced structural diversity and potential for fine-tuning pharmacological properties through strategic substitution patterns. The development of efficient synthetic methodologies for dihydroquinazolinones has been facilitated by advances in both classical organic synthesis and modern catalytic approaches.

Position of 2,4-Diaminoquinazolines in Chemical Research

The 2,4-diaminoquinazoline structural motif occupies a privileged position within contemporary medicinal chemistry research, exemplified by its presence in numerous bioactive compounds and drug development programs. These compounds have demonstrated remarkable versatility across multiple therapeutic areas, with particular prominence in anticancer research. The 2,4-diamino substitution pattern confers unique electronic and steric properties that enhance binding interactions with various biological targets, making these derivatives highly sought-after scaffolds for drug discovery initiatives.

Recent investigations have revealed the potential of 2,4-diaminoquinazoline derivatives as inhibitors of critical cellular processes. Notably, these compounds have shown efficacy as tubulin polymerization inhibitors, with the ability to occupy both nocodazole and colchicine binding sites on beta-tubulin. This dual binding capability represents a significant advancement in the development of antimicrotubule agents, offering potential advantages over existing therapies through enhanced selectivity and reduced resistance development.

The Wnt signaling pathway has emerged as another important target for 2,4-diaminoquinazoline derivatives, with compounds such as 2,4-diamino-quinazoline demonstrating effective inhibition of gastric cancer progression and metastasis. These findings have expanded the therapeutic scope of 2,4-diaminoquinazolines beyond traditional applications, positioning them as valuable tools for investigating complex cellular signaling networks.

In the context of neurological research, dihydroquinazolinone derivatives bearing the 2,4-diamino motif have shown promise as selective muscarinic acetylcholine receptor agonists. The development of compounds with selectivity for M1 and M4 muscarinic receptors represents a significant advancement in the treatment of neuropsychiatric disorders, with potential applications in schizophrenia and other conditions characterized by cholinergic dysfunction.

Structural Significance in Heterocyclic Chemistry

The molecular structure of this compound embodies several key principles of heterocyclic design that contribute to its chemical and biological significance. The compound possesses a molecular formula of C₁₃H₁₄N₄O₂ with a molecular weight of 258.281 grams per mole, incorporating multiple heteroatoms that provide diverse sites for intermolecular interactions.

The dihydroquinazolinone core structure features a partially saturated pyrimidine ring fused to a benzene moiety, creating a bicyclic system with reduced aromaticity compared to the fully aromatic quinazoline parent. This structural modification enhances conformational flexibility while maintaining the essential electronic characteristics necessary for biological activity. The presence of two amino groups at positions 2 and 4 introduces hydrogen bond donor capabilities that are crucial for target recognition and binding affinity.

The 5-methyl-2-furyl substituent at position 7 represents a particularly important structural feature, combining the electron-rich characteristics of the furan heterocycle with the steric influence of the methyl group. Furan rings are known for their enhanced reactivity toward electrophilic substitution, approximately 6 × 10¹¹ times faster than benzene, due to elevated electron density. The preferential electrophilic substitution at the C2 position of furan, followed by C5, provides strategic opportunities for further functionalization and structure-activity relationship studies.

Structural Parameter Value Significance
Molecular Formula C₁₃H₁₄N₄O₂ Defines elemental composition
Molecular Weight 258.281 g/mol Influences bioavailability and pharmacokinetics
Hydrogen Bond Donors 2 Critical for target binding interactions
Hydrogen Bond Acceptors 6 Enhances solubility and binding diversity
Chemical Abstracts Service Number 1428139-13-2 Unique chemical identifier

The stereochemical considerations arising from the 7-position substitution introduce additional complexity to the molecular architecture. The presence of the 5-methyl-2-furyl group creates a chiral center at position 7, potentially leading to enantiomeric forms with distinct biological activities. This stereochemical feature provides opportunities for enantioselective synthesis and subsequent evaluation of individual enantiomers for optimized therapeutic profiles.

The electronic distribution within the dihydroquinazolinone framework is significantly influenced by the amino substituents and the ketone functionality at position 5. Recent photophysical studies have demonstrated that dihydroquinazolinone anions can be directly excited by visible light, serving as both potent reductants and radical precursors in redox-neutral cascade reactions. This discovery has opened new avenues for synthetic applications and mechanistic investigations involving these heterocyclic systems.

The synthetic accessibility of this compound has been enhanced through the development of modern catalytic methodologies. Gold-catalyzed approaches have demonstrated particular efficacy in constructing dihydroquinazolinone scaffolds bearing furan substituents, utilizing enynone precursors and anthranilamide coupling partners. These synthetic advances have facilitated the preparation of complex heterocyclic architectures with high functional group tolerance and moderate to excellent yields.

Propriétés

IUPAC Name

2,4-diamino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-6-2-3-10(19-6)7-4-8-11(9(18)5-7)12(14)17-13(15)16-8/h2-3,7H,4-5H2,1H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYRJTXWJRHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one (CAS No. 1428139-13-2) is a compound of significant interest due to its potential biological activities, particularly as an antifolate agent and enzyme inhibitor. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

  • Molecular Formula: C13H14N4O2
  • Molecular Weight: 258.28 g/mol
  • CAS Number: 1428139-13-2

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This inhibition leads to a reduction in nucleotide synthesis, thereby affecting cell proliferation in various pathogens.

Inhibition of DHFR

Research indicates that this compound exhibits enhanced binding affinity to mutant forms of DHFR compared to the wild-type enzyme. For instance, a study demonstrated that analogues with lipophilic side chains showed approximately tenfold better binding to a mutant DHFR associated with increased resistance to classical antifolates like methotrexate (MTX) .

Antifungal Activity

A notable study evaluated the antifungal properties of various compounds targeting Candida albicans DHFR. The results indicated that certain derivatives of quinazoline, including this compound, exhibited significant antifungal activity with IC50 values in the nanomolar range . The selectivity for C. albicans DHFR over human DHFR was also highlighted, suggesting potential therapeutic applications with reduced toxicity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazoline scaffold can enhance biological activity. For example:

  • Position 5 Substituents: The presence of larger alkyl groups at the C6 position correlated with increased potency against both enzyme inhibition and fungal growth .
CompoundIC50 (µM)Selectivity Ratio (CaDHFR/hDHFR)
Compound A0.017100
Compound B0.02550
Compound C0.03030

Study on Antifolate Resistance

In a focused study on antifolate resistance mechanisms, it was found that this compound could effectively inhibit mutant DHFR variants that are resistant to traditional antifolates like MTX. The study emphasized the importance of structural modifications in enhancing selectivity and potency against resistant strains .

Toxicity Assessment

Toxicity assessments conducted on mammalian cell lines indicated that while the compound showed potent antifungal activity, it maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations . This finding supports its potential use in clinical settings.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of quinazolinone compounds exhibit promising anticancer properties. The specific compound 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further drug development.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its reactive amino groups allow for functionalization and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Photophysical Properties

The compound exhibits interesting photophysical properties that can be harnessed in optoelectronic applications. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cell technologies.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of various quinazolinone derivatives and their anticancer activities. The results indicated that modifications on the 2,4-diamino position significantly enhanced the cytotoxic effects against human cancer cell lines .
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents demonstrated that the compound exhibited potent antibacterial activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Polymer Development : A recent publication in Polymer Chemistry detailed the incorporation of this compound into polyurethanes. The resulting materials showed improved thermal stability and mechanical strength compared to traditional formulations .

Comparaison Avec Des Composés Similaires

Chemical Identification :

  • CAS Number : 1428139-13-2
  • Molecular Formula : C₁₃H₁₄N₄O₂
  • Molecular Weight : 258.28 g/mol
  • Structure: Features a quinazolinone core with a 5-methyl-2-furyl substituent at position 7 and amino groups at positions 2 and 4 .

Synthesis and Availability :
The compound is synthesized via multistep reactions involving alkylation and cyclization, as inferred from structurally similar derivatives (e.g., ). It is available commercially in milligram quantities (≥95% purity) but is listed as discontinued by some suppliers .

Hazard Profile :
Classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

Comparison with Structurally Similar Compounds

The quinazolinone scaffold is widely explored in medicinal chemistry. Below, key analogs are compared based on substituents, pharmacological activity, and physicochemical properties.

Structural Analogues and Substituent Variations

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-diamino; 7-(5-methyl-2-furyl) C₁₃H₁₄N₄O₂ 258.28 Unique 5-methylfuryl group; dual amino substituents
7-(4-Methoxyphenyl)-2-(2-morpholinoethylamino)-analog 2-(2-morpholinoethylamino); 7-(4-methoxyphenyl) C₂₁H₂₅N₅O₃ 395.45 Enhanced hydrophilicity due to morpholine; methoxy group improves CNS penetration
2-Amino-7-(difluoromethyl)-analog 2-amino; 7-(difluoromethyl) C₁₀H₁₀F₂N₄O 213.18 Fluorine atoms increase metabolic stability and lipophilicity
7-(2,4-Dimethoxyphenyl)-2-(4-methylpiperazinyl)-analog 2-(4-methylpiperazinyl); 7-(2,4-dimethoxyphenyl) C₂₁H₂₄N₄O₃ 380.45 Piperazine enhances solubility; dimethoxy groups modulate receptor binding
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives 2-phenyl; variable substituents at 7 Varies Varies Broad kinase/MAO inhibition; scaffold used in neurodegenerative drug discovery

Pharmacological Activity

  • Target Compound: No direct activity data available, but amino groups at positions 2 and 4 may enhance hydrogen bonding with enzyme active sites, similar to 2-amino-7-(4-methoxyphenyl) analogs .
  • Toxicity: The target compound’s hazards (oral toxicity, irritation) are less severe than carcinogenic 5-nitrofuran derivatives (e.g., formic acid hydrazides), which induce mammary and kidney tumors .

Key Research Findings and Gaps

  • Data Limitations: No direct biological activity or ADMET data are available for the target compound, unlike its MAO/kinase-inhibiting analogs .
  • Safety: While less toxic than nitrofuran carcinogens, the compound’s irritation hazards necessitate careful handling .

Méthodes De Préparation

Cyclization of Substituted Anthranilic Acid Derivatives

A classical approach to quinazolinone derivatives involves cyclization of anthranilic acid derivatives with appropriate reagents:

  • Step A: Formation of the intermediate chloroquinazoline
    Anthranilic acid or its derivatives are reacted with phosphorus oxychloride (POCl₃) in the presence of a solvent such as dimethylformamide (DMF). This generates a chloro-substituted quinazoline intermediate. The reaction is typically conducted at low temperatures (0–10 °C) to minimize side reactions and optimize yield. The use of 1 to 5 equivalents of POCl₃ and DMF is common, with DMF acting both as solvent and reagent complexing agent.
    This step converts the amide precursor into a reactive chloroquinazoline intermediate ready for amine substitution.

  • Step B: Amination to form diaminoquinazolinone
    The chloroquinazoline intermediate is then treated with an excess (about 2 equivalents) of an amine component, often in ethanol or water as reaction-inert solvents. This nucleophilic substitution replaces the chlorine atom with an amino group, forming the 2,4-diaminoquinazolinone skeleton. The reaction temperature is controlled between 0 to 100 °C, often optimized around 0–25 °C to prevent side reactions and improve yield.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes/Remarks
Formation of chloroquinazoline intermediate Phosphorus oxychloride (1–5 eq), DMF (solvent and reagent) 0 to 10 Dimethylformamide Dropwise addition of POCl₃ to DMF at low temperature; excess DMF stabilizes intermediate
Amination (chlorine substitution) Amines (approx. 2 eq) 0 to 100 (preferably 0–25) Ethanol or water Excess amine ensures complete substitution; mild temperature avoids side reactions
Introduction of 5-methyl-2-furyl group 5-methyl-2-furyl derivatives (nucleophilic or electrophilic) Variable Depends on method Conditions optimized to prevent furan ring degradation; may involve coupling or substitution steps

Summary Table of Preparation Method Attributes

Attribute Description
Core ring formation Cyclization of anthranilic acid derivatives with POCl₃/DMF
Key intermediate Chloroquinazoline formed at low temperature
Amination Nucleophilic substitution with amines in ethanol or water
Substituent introduction 5-methyl-2-furyl group introduced via nucleophilic substitution or coupling
Reaction solvents DMF, ethanol, water
Temperature control 0–10 °C for intermediate formation; 0–100 °C (preferably low) for amination
Yield optimization factors Equivalents of reagents, solvent choice, temperature, reaction time
Stability considerations Mild conditions to preserve 5-methyl-2-furyl and dihydroquinazolinone structure

Q & A

Basic: How should researchers design a synthesis route for 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one?

Methodological Answer:
Begin with a comprehensive literature review to identify analogous quinazolinone syntheses, focusing on heterocyclic ring formation and furyl group incorporation. Prioritize reactions compatible with amine-sensitive functional groups (e.g., catalytic hydrogenation for nitro reduction). Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For example, evaluate coupling agents for amide bond formation and monitor intermediates via TLC or HPLC .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Maintain a cool (4–8°C), dry environment with desiccants (e.g., silica gel) to avoid hydrolysis. Avoid proximity to incompatible substances (e.g., strong acids/bases, oxidizing agents) and ignition sources. Long-term stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can empirically validate storage protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions in NMR or IR spectra may arise from tautomerism, impurities, or solvent effects. To address this:

  • Repeat experiments using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent interactions.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Employ computational methods (DFT or molecular docking) to predict tautomeric equilibria or vibrational modes .

Advanced: What methodological approaches assess the environmental fate and transformation products of this compound?

Methodological Answer:
Adopt a tiered strategy:

Laboratory Studies: Investigate hydrolysis, photolysis, and biodegradation under controlled conditions (pH, light, microbial consortia). Use LC-MS/MS to identify transformation products.

Computational Modeling: Apply QSAR models to predict partition coefficients (log P) and bioaccumulation potential.

Ecotoxicology: Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines. This aligns with environmental risk assessment frameworks .

Basic: Which analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% area normalization.
  • Structural Confirmation: Combine 1^1H/13^13C NMR for functional group analysis, FTIR for amine and carbonyl validation, and elemental analysis (C, H, N) to verify stoichiometry. Cross-reference spectral data with published analogs .

Advanced: How can reaction yields be optimized in heterocyclic systems like this quinazolinone derivative?

Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps.
  • Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization efficiency.
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Critical Process Parameters (CPPs): Identify variables (e.g., reaction time, stoichiometry) via risk assessment (Fishbone diagram).
  • Quality-by-Design (QbD): Establish a design space using multivariate analysis (e.g., Partial Least Squares regression) to define acceptable parameter ranges.
  • In-Process Controls (IPC): Implement mid-reaction checks (e.g., intermediate purity via UPLC) to abort failed batches early .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
  • Conduct a hazard assessment using SDS data (e.g., flammability, reactivity).
  • Store waste in labeled, chemically resistant containers and dispose via approved incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.